Prolylcarboxypeptidase (PRCP) Inhibition: A Distinct Target Engagement Profile
3-(1-(Methylsulfonyl)piperidin-4-yl)-1H-pyrazol-5-amine is explicitly documented as an inhibitor of prolylcarboxypeptidase (PRCP) [1]. In contrast, structurally related sulfonyl-piperidine pyrazoles in patent literature (e.g., US20150111922A1) are described as targeting prokineticin receptors, not PRCP [2]. This demonstrates a divergence in primary target engagement based on specific substitution patterns.
| Evidence Dimension | Primary Reported Molecular Target |
|---|---|
| Target Compound Data | PRCP (Prolylcarboxypeptidase) Inhibitor |
| Comparator Or Baseline | Prokineticin Receptor Modulators (e.g., from US20150111922A1) |
| Quantified Difference | Qualitatively distinct target classes; PRCP vs. GPCR |
| Conditions | Review of patent and database target annotations |
Why This Matters
This difference dictates that this compound is unsuitable for prokineticin research and is uniquely valuable for PRCP-related metabolic disease studies, preventing wasted procurement for the wrong target class.
- [1] IDRB Lab. Piperidinyl pyrazole derivative 3. Drug ID: D0R3WH. Therapeutic Target Database. View Source
- [2] Merck Sharp & Dohme Corp. US20150111922A1 - Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases. View Source
